Cryptochlorogenic acid

描述

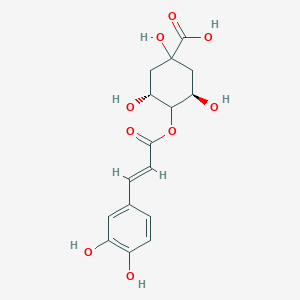

Structure

3D Structure

属性

IUPAC Name |

(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFFKZTYYAFCTR-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905-99-7, 87099-73-8 | |

| Record name | 4-o-Caffeoyl quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptochlorogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRYPTOCHLOROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cryptochlorogenic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid, a major class of dietary polyphenols.[1] It is an ester formed between caffeic acid and quinic acid.[1] Found across a wide array of plant species, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its quantification, and a schematic of its biosynthetic pathway, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in various common foods and medicinal plants. Coffee beans, in particular, stand out as a primary source.[4] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods. Below is a summary of notable natural sources and their reported this compound content.

Quantitative Data Summary

| Plant Source | Plant Part | This compound Content | Reference(s) |

| Coffee (Coffea arabica & Coffea canephora) | Green Beans | High concentrations, isomerizes during roasting. | |

| Light Roast Beans | Lower than green beans, but present. | ||

| Medium Roast Beans | Further reduced compared to light roast. | ||

| Peach (Prunus persica) | Fruit | 0.02–2.70 mg/kg FW | |

| Plum (Prunus domestica) | Fruit | Present, concentration varies. | |

| Cherry (Prunus avium) | Fruit | Present in lower concentrations. | |

| Apple (Malus pumila) | Fruit | Present in lower concentrations. | |

| Hibiscus (Hibiscus sabdariffa) | Leaves | Present. | |

| Potato (Solanum tuberosum) | Tuber | Present. | |

| Eggplant (Solanum melongena) | Flesh | Present. | |

| Fennel (Foeniculum vulgare) | Plant | Contains 4-O-caffeoylquinic acid. | |

| Himalayan Currant (Ribes himalense) | Plant | Contains 4-O-caffeoylquinic acid. | |

| Cabbage (Brassica oleracea) | Plant | Contains 4-O-caffeoylquinic acid. | |

| Honeysuckle (Lonicera japonica) | Flower | Contains this compound. | |

| Artemisia spp. | Plant | Contains this compound. | |

| Xanthium spinosum | Aerial Part | 4.611 µg/mL in extract |

FW: Fresh Weight

Experimental Protocols for Quantification

Accurate quantification of this compound in plant matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable analytical techniques employed for this purpose.

Method 1: High-Performance Liquid Chromatography (HPLC-DAD)

This method is suitable for the simultaneous quantification of major chlorogenic acid isomers.

-

Sample Preparation (General Protocol):

-

Lyophilize and grind the plant material to a fine powder.

-

Extract a known weight of the powdered sample (e.g., 1 g) with a suitable solvent, such as 70% methanol or 80% ethanol, using ultrasonication or maceration.

-

Centrifuge the extract and collect the supernatant.

-

Repeat the extraction process on the residue to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Example Gradient: Start with 5-10% B, increasing to 20-30% B over 30-40 minutes.

-

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: Diode Array Detector (DAD) at 325 nm.

-

Quantification: Based on a calibration curve of a pure this compound standard.

-

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when quantifying low concentrations of the analyte.

-

Sample Preparation: Follow the same general protocol as for HPLC. A solid-phase extraction (SPE) clean-up step may be incorporated for very complex samples.

-

UPLC Conditions:

-

Column: C18 or HSS T3 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Example Gradient: A steeper gradient can be used compared to HPLC due to the higher resolution of UPLC.

-

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 35-45 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Example MRM transition for this compound: Precursor ion (m/z) 353 -> Product ion (m/z) 191 (quinic acid fragment).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Quantification: Based on a calibration curve of a pure this compound standard.

-

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. This intricate pathway starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce various phenolic compounds. The formation of this compound (4-CQA) is a branch of the general chlorogenic acid biosynthesis.

The following diagram illustrates the key steps leading to the formation of this compound.

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

Conclusion

This technical guide provides a foundational understanding of this compound, a naturally occurring phenolic compound with significant research interest. The presented data on its natural sources, detailed analytical methodologies, and the elucidated biosynthetic pathway serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the quantification of this compound in a wider variety of plant species and the elucidation of its precise mechanisms of action will be crucial for unlocking its full therapeutic potential.

References

- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective [mdpi.com]

- 3. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-O-caffeoylquinic Acid: Properties, Protocols, and Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-O-caffeoylquinic acid, also known as cryptochlorogenic acid or 4-CQA, is a naturally occurring phenolic compound found in a variety of plant species. It is an isomer of the more widely known chlorogenic acid (3-O-caffeoylquinic acid). As a member of the caffeoylquinic acid class, it is formed through the esterification of caffeic acid with quinic acid. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its analysis, and its role in modulating key cellular signaling pathways.

Physical and Chemical Properties

4-O-caffeoylquinic acid is a white to off-white crystalline solid.[1][2] Its properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.

Table 1: General and Chemical Properties of 4-O-caffeoylquinic Acid

| Property | Value | Source |

| IUPAC Name | 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylic acid | [3] |

| Synonyms | This compound, 4-CQA, 4-O-trans-caffeoylquinic acid | [1][4] |

| Chemical Formula | C₁₆H₁₈O₉ | |

| Molecular Weight | 354.31 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Optical Activity | [α]/D -76.0±5.0°, c = 0.5 in H₂O |

Table 2: Solubility and Stability of 4-O-caffeoylquinic Acid

| Property | Value | Source |

| Solubility | Soluble in DMSO (50mg/ml), DMF (50mg/ml), and ethanol (20mg/ml). Also soluble in methanol. | |

| Storage Temperature | 2-8°C | |

| Stability | Stable for at least 2 years when stored at +4°C, protected from light and moisture. Caffeoylquinic acids can degrade or isomerize when affected by temperature, pH, and light. Mono-acyl CQAs like 4-CQA are generally more stable than di-acyl CQAs. |

Table 3: Spectral Data of 4-O-caffeoylquinic Acid

| Spectral Data | Values | Source |

| UV λmax | 219, 245, 330 nm | |

| Mass Spectrometry | [M-H]⁻: 353.0871. Major Fragments (MS/MS): m/z 191, 179, 173, 135. | |

| ¹H-NMR | The position of the caffeoyl group on the quinic acid core can be determined by the downfield shift of the proton signal of the acylated oxygenated methine. For 4-O-caffeoylquinic acid, the H-4 signal appears as a double-doublet peak. | |

| ¹³C-NMR | Acylation with caffeic acid causes a downfield shift in the chemical shift value of the corresponding carbon on the quinic acid ring. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 4-O-caffeoylquinic acid. Below are summaries of key experimental protocols.

Isolation and Purification

The isolation of 4-O-caffeoylquinic acid from plant material typically involves extraction with a polar solvent followed by chromatographic separation.

Protocol:

-

Extraction: Plant material is extracted with methanol or ethanol.

-

Fractionation: The crude extract is then subjected to column chromatography, often using resins like Diaion HP-20, to separate compounds based on polarity.

-

Purification: Further purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure 4-O-caffeoylquinic acid.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common method for the quantification of 4-O-caffeoylquinic acid in various samples.

Protocol:

-

Sample Preparation: Samples are extracted and filtered prior to injection.

-

Chromatographic Conditions: A C18 column is typically used with a gradient elution system, often involving a mobile phase of acetonitrile and acidified water.

-

Detection: The DAD is set to monitor the absorbance at the λmax of caffeoylquinic acids, around 325-330 nm.

-

Quantification: The concentration of 4-O-caffeoylquinic acid is determined by comparing the peak area to a calibration curve generated from a certified reference standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

-

Reaction: The sample containing 4-O-caffeoylquinic acid is mixed with the DPPH solution and incubated in the dark.

-

Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Anti-inflammatory Activity Assessment in LPS-stimulated Macrophages

This assay assesses the ability of 4-O-caffeoylquinic acid to reduce the inflammatory response in cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of 4-O-caffeoylquinic acid for a specified time before being stimulated with LPS.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Expression: The levels of cytokines such as TNF-α and IL-6 can be quantified using methods like ELISA or Western blotting.

-

Gene Expression: The mRNA levels of inflammatory mediators like iNOS and COX-2 can be determined by RT-qPCR.

-

Signaling Pathways and Mechanisms of Action

4-O-caffeoylquinic acid exerts its biological effects by modulating several key signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. 4-O-caffeoylquinic acid has been shown to be an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like 4-CQA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is common in various diseases, including cancer. Some studies suggest that caffeoylquinic acid derivatives can modulate this pathway, thereby influencing cellular processes like hypertrophy. For instance, this compound has been shown to regulate the PI3Kα/Akt/mTOR/HIF-1α signaling pathway.

General Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction, analysis, and bioactivity screening of 4-O-caffeoylquinic acid from a plant source.

References

Isomers of chlorogenic acid: Cryptochlorogenic vs neochlorogenic acid.

An In-depth Technical Guide on the Isomers of Chlorogenic Acid: Cryptochlorogenic vs. Neochlorogenic Acid

Introduction to Chlorogenic Acid and its Isomers

Chlorogenic acid (CGA) is a prominent phenolic compound found extensively in various plants, notably in coffee beans, fruits, and vegetables. It is an ester of caffeic acid and quinic acid. The specific position of the caffeoyl group on the quinic acid ring gives rise to several positional isomers, each with potentially distinct physicochemical properties and biological activities. Among the most studied are neochlorogenic acid (3-O-caffeoylquinic acid) and cryptochlorogenic acid (4-O-caffeoylquinic acid), alongside the most common isomer, chlorogenic acid (5-O-caffeoylquinic acid).[1][2] The subtle structural differences between these isomers, such as the esterification site on the quinic acid moiety, can significantly influence their biological functions.[1] For researchers and professionals in drug development, distinguishing between these isomers is critical, as their individual therapeutic potentials and mechanisms of action can vary. This guide provides a detailed technical comparison of neochlorogenic acid and this compound, focusing on their properties, biological activities, and analytical separation.

Physicochemical Properties

The fundamental characteristics of neochlorogenic acid and this compound are outlined below. While they share the same molecular formula and molar mass, their structural arrangement leads to distinct chemical identifiers and potentially different physical properties.

Table 1: Comparison of Physicochemical Properties of Neochlorogenic Acid and this compound.

| Property | Neochlorogenic Acid | This compound |

| IUPAC Name | (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid[3] | trans-(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid[4] |

| Synonyms | 3-O-Caffeoylquinic acid, 3-CQA | 4-O-Caffeoylquinic acid, 4-CQA |

| Molecular Formula | C₁₆H₁₈O₉ | C₁₆H₁₈O₉ |

| Molar Mass | 354.31 g/mol | 354.31 g/mol |

| CAS Number | 906-33-2 | 905-99-7 |

| Solubility | Soluble in hot water, ethanol, and acetone. Slightly soluble in water. Soluble in DMSO (70 mg/mL). | Soluble in methanol, ethanol, and DMSO. Soluble in DMF (71 mg/mL), DMSO (50 mg/mL), Ethanol (25 mg/mL), and PBS (pH 7.2, 25 mg/mL). |

| UV-Vis λmax | Not specified in search results. | 219, 245, 330 nm |

Biological Activities and Mechanisms of Action

Both neochlorogenic acid and this compound exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Neochlorogenic Acid (NCA)

Neochlorogenic acid is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit inflammatory responses activated by lipopolysaccharides (LPS) in various cell types.

The anti-inflammatory mechanism of NCA involves the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6. This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways. Furthermore, NCA activates the AMPK/Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). Activation of AMPK, a key energy sensor, contributes to the overall anti-inflammatory effect. NCA has also been investigated for its potential to alleviate nonalcoholic fatty liver disease (NAFLD) by modulating the miR-34a/SIRT1/AMPK pathway.

This compound (CCA)

This compound is also a polyphenol with significant biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic effects. It is an inhibitor of ferroptosis, a form of regulated cell death, which contributes to its potential as an anti-diabetic agent.

Similar to NCA, CCA attenuates LPS-induced inflammatory responses by inhibiting the production of NO, TNF-α, and IL-6, and downregulating the expression of iNOS and COX-2. The anti-inflammatory effects are mediated through the suppression of NF-κB nuclear translocation by preventing the phosphorylation of IKK and the degradation of IκB. CCA also downregulates the phosphorylation of MAPKs. Furthermore, CCA exhibits potent antioxidant effects by upregulating the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense system.

Comparative Biological Activities

While both isomers show promise, the quantitative differences in their activities are crucial for evaluating their therapeutic potential.

Table 2: Comparative Biological Activities of Neochlorogenic and this compound.

| Activity Type | Neochlorogenic Acid | This compound |

| Antioxidant (DPPH Scavenging) | SC₅₀: Not specified, but identified as a predominant antioxidant in Polygonum cuspidatum leaves. | IC₅₀ = 5.26 µg/mL |

| Enzyme Inhibition (Rat Lens Aldose Reductase) | Not specified in search results. | IC₅₀ = 11.13 µM |

| Antibacterial (S. aureus) | Reported to have antibacterial activity. | MIC = 0.5 mg/mL |

| Anti-inflammatory | Significantly reduces production of NO, PGE2, TNF-α, IL-1β, and IL-6. | Dose-dependently inhibits production of NO, TNF-α, and IL-6. |

Analytical Methodologies

The accurate separation and quantification of neochlorogenic and cryptochlorogenic acids are essential for quality control and research. High-performance liquid chromatography (HPLC) is the most common technique employed for this purpose.

Extraction and Sample Preparation

A general protocol for the extraction of chlorogenic acid isomers from plant material is as follows:

-

Sample Preparation: Air-dry and grind the plant material (e.g., leaves, coffee beans) to a fine powder (e.g., 60-mesh sieve).

-

Solvent Extraction: Mix the powder with an appropriate solvent. Common solvents include aqueous methanol (40-60%) or aqueous ethanol (40-60%). A typical solid-to-liquid ratio would be 1:80 (e.g., 0.250 g of powder in 40 mL of solvent).

-

Extraction Method: Use ultrasonication for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 50°C) to enhance extraction efficiency.

-

Clarification: Centrifuge the mixture (e.g., at 3,000 rpm for 15 minutes) to pellet solid particles.

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.

Chromatographic Separation

A detailed HPLC-UV/MS method for the separation and quantification of these isomers is provided below. The choice of stationary phase and mobile phase composition is critical for resolving these structurally similar compounds.

Experimental Protocol: HPLC-UV/MS Method for Separating NCA and CCA

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and coupled to a mass spectrometer (e.g., Q-TOF MS).

-

Column: A reversed-phase C18 column is commonly used. For example, a Kromasil 100-5C18 (250 × 4.6 mm, 5 µm particle size) has been shown to provide reliable separation.

-

Mobile Phase:

-

Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or 1.0% formic acid).

-

Solvent B: Acetonitrile or Methanol.

-

-

Elution Mode: A gradient elution program is typically necessary to achieve optimal separation.

-

Example Gradient: Start with a low percentage of Solvent B (e.g., 10%), hold for a period to separate the isomers, then increase the percentage of Solvent B to elute other compounds and clean the column.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 10 µL.

-

UV Detection: Detection is typically monitored at 325-330 nm, which is near the absorption maximum for caffeoylquinic acids.

-

Mass Spectrometry: For identification, an electrospray ionization (ESI) source in negative ion mode is used to detect the molecular ion [M-H]⁻.

Elution Order: The typical elution order on a C18 column is neochlorogenic acid (3-CQA) < chlorogenic acid (5-CQA) < this compound (4-CQA). However, this can be influenced by the specific column chemistry and mobile phase used.

Conclusion

Neochlorogenic acid and this compound, while sharing a common molecular backbone, exhibit distinct positional isomerism that influences their biological and chemical properties. Both compounds are potent antioxidants and anti-inflammatory agents that act by modulating crucial cellular pathways like NF-κB and Nrf2. The subtle differences in their efficacy, as suggested by available quantitative data, underscore the importance of precise identification and separation in research and development. Standardized analytical protocols, primarily based on HPLC, are vital for accurately characterizing these isomers in plant extracts and pharmaceutical formulations. A deeper understanding of the unique therapeutic potential of each isomer will pave the way for more targeted applications in treating inflammatory and oxidative stress-related diseases.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neochlorogenic acid | C16H18O9 | CID 5280633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C16H18O9 | CID 9798666 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Cryptochlorogenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptochlorogenic acid (CCGA), a positional isomer of the well-studied chlorogenic acid, is emerging as a potent bioactive compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of CCGA's biological effects, with a particular focus on its anti-inflammatory, antioxidant, and anti-diabetic properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways involved are presented to facilitate further research and drug development efforts.

Introduction

This compound (4-O-caffeoylquinic acid) is a phenolic acid naturally present in various plant sources, including coffee beans, mulberry leaves, and Ageratina adenophora.[1][2] While structurally similar to its isomers, neochlorogenic acid (3-O-caffeoylquinic acid) and chlorogenic acid (5-O-caffeoylquinic acid), emerging evidence suggests that CCGA possesses distinct and potent biological activities.[3] This document synthesizes the existing literature to provide a comprehensive technical resource on the bioactivities of CCGA.

Key Biological Activities

The primary biological activities of this compound that have been investigated include its anti-inflammatory, antioxidant, and anti-diabetic effects. Recent studies have also begun to explore its potential in other areas such as cardiovascular protection and anticancer activity.[4][5]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that CCGA can dose-dependently inhibit the production of pro-inflammatory mediators.

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound (CCGA) in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration of CCGA | Effect | Reference |

| Nitric Oxide (NO) Production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |

| iNOS mRNA and protein expression | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |

| TNF-α production | 50, 100, 200 µg/mL | Dose-dependent inhibition | |

| IL-1β production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |

| IL-6 production | 50, 100, 200 µg/mL | Dose-dependent inhibition | |

| IL-8 production | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |

| COX-2 mRNA and protein expression | 50, 100, 200 µg/mL | Significant reduction (p < 0.01) | |

| NF-κB p65 phosphorylation | 50, 100, 200 µg/mL | Inhibition | |

| IκBα phosphorylation and degradation | 50, 100, 200 µg/mL | Inhibition | |

| IKK phosphorylation | 50, 100, 200 µg/mL | Inhibition |

Antioxidant Activity

This compound exhibits potent antioxidant effects by enhancing the endogenous antioxidant defense system. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Table 2: Quantitative Data on the Antioxidant Effects of this compound (CCGA)

| Cell/Animal Model | Treatment | Parameter | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | GSH/GSSG ratio | Significantly increased | |

| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | SOD activity | Significantly increased | |

| LPS-stimulated RAW 264.7 macrophages | CCGA (Dose-dependent) | MDA level | Reduced | |

| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | MDA levels in pancreas | Decreased | |

| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | GSH levels in pancreas | Increased | |

| Streptozotocin-induced diabetic rats | CCGA (15, 30, 60 mg/kg) | GPX4 activity in pancreas | Elevated |

Anti-diabetic Activity

In vivo studies have highlighted the potential of this compound in the management of diabetes. Treatment with CCGA has been shown to improve glycemic control and protect pancreatic β-cells from damage.

Table 3: Quantitative Data on the Anti-diabetic Effects of this compound (CCGA) in Streptozotocin-induced Diabetic Rats

| Parameter | CCGA Dosage | Duration of Treatment | Effect | Reference |

| Blood Glucose Level | 15, 30, 60 mg/kg | 2 weeks | Significant reduction in a concentration-dependent manner | |

| Pancreatic Islet Injury | 15, 30, 60 mg/kg | 2 weeks | Improved islet structure and increased islet cell numbers | |

| Iron Content in Pancreas | 15, 30, 60 mg/kg | 2 weeks | Decreased | |

| Cell Viability (in vitro, high glucose-treated cells) | Concentration-dependent | Not specified | Increased |

Signaling Pathways

Inhibition of NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Upon stimulation with LPS, CCGA prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of the expression of various pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of Nrf2/HO-1 Signaling Pathway

The antioxidant effects of this compound are mediated through the activation of the Nrf2/HO-1 pathway. CCGA promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1).

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound in a macrophage cell line.

4.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Seeding Density: Seed cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of CCGA (e.g., 50, 100, 200 µg/mL) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).

-

4.1.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-1β, IL-6, and IL-8 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.3. Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to synthesize cDNA. Use specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to quantify relative mRNA expression.

-

Western Blot Analysis: Prepare total cell lysates or nuclear/cytoplasmic fractions. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-IKK, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1). Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescence reagent.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-diabetic Assay in Streptozotocin-induced Diabetic Rats

This protocol describes the methodology for evaluating the anti-diabetic effects of this compound in a rat model of type 1 diabetes.

4.2.1. Animal Model and Treatment

-

Animal Strain: Sprague-Dawley (SD) rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight. Diabetes is confirmed by measuring blood glucose levels (typically >16.7 mmol/L).

-

Treatment Groups:

-

Normal Control

-

Diabetic Model Control

-

Positive Control (e.g., Rosiglitazone, 3 mg/kg)

-

CCGA-Low Dose (15 mg/kg)

-

CCGA-Mid Dose (30 mg/kg)

-

CCGA-High Dose (60 mg/kg)

-

-

Administration: Administer CCGA or vehicle via intragastric gavage daily for a specified period (e.g., 2 weeks).

4.2.2. Assessment of Anti-diabetic Effects

-

Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the study.

-

Pancreatic Histopathology: At the end of the study, sacrifice the animals and collect the pancreas. Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe pancreatic islet morphology and Aldehyde Fuchsin staining to examine islet cell numbers.

-

Biochemical Analysis: Homogenize pancreatic tissue to measure levels of malondialdehyde (MDA), glutathione (GSH), and the activity of glutathione peroxidase 4 (GPX4) using commercially available assay kits.

-

Iron Content: Use Perls' staining or an iron assay kit to determine the iron content in pancreatic tissue.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory and metabolic diseases. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its multifaceted mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to build upon this foundational knowledge.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of CCGA.

-

Clinical Efficacy: Well-designed clinical trials are required to translate the promising preclinical findings into human therapeutic applications.

-

Structure-Activity Relationship Studies: Investigating the structure-activity relationships of CCGA and its metabolites could lead to the development of more potent and specific derivatives.

-

Exploration of Other Therapeutic Areas: The broad-spectrum biological activities of CCGA suggest its potential in other disease contexts, such as neurodegenerative diseases and cancer, which warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comparative metabolism study on chlorogenic acid, this compound and neochlorogenic acid using UHPLC-Q-TOF MS coupled with network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the potential of this compound as a dietary adjuvant for multi-target combined lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and its metabolites ameliorate myocardial hypertrophy through a HIF1α-related pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

The Pharmacological Landscape of Cryptochlorogenic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Cryptochlorogenic acid (CCGA), a notable isomer of chlorogenic acid, is emerging as a compound of significant interest in pharmacological research. Possessing a range of bioactive properties, its potential therapeutic applications are being actively explored. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its core mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Pharmacological Effects

This compound primarily exhibits potent anti-inflammatory and antioxidant effects.[1][2] Additionally, research has indicated its potential in ameliorating myocardial hypertrophy and exerting protective effects in the context of diabetes through the inhibition of ferroptosis.[3][4]

Anti-inflammatory Activity

This compound has been demonstrated to attenuate inflammatory responses in various in vitro models.[1] A key mechanism is its ability to suppress the production of pro-inflammatory mediators. Studies have consistently shown that CCGA can dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It also blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems. Experimental evidence shows that CCGA can significantly increase the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) and enhance the activity of superoxide dismutase (SOD), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Mechanisms of Action: Signaling Pathways

The pharmacological effects of this compound are underpinned by its modulation of key intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It suppresses the nuclear translocation of NF-κB by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of the inhibitory protein IκB. Furthermore, CCGA has been shown to downregulate the phosphorylation of key MAPK proteins, including p38.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. CCGA promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Effects of this compound on LPS-induced RAW 264.7 Macrophages

| Parameter | Concentration of CCGA | Effect | Reference |

| NO Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |

| iNOS Expression | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |

| TNF-α Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |

| IL-1β Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |

| IL-6 Production | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) | |

| COX-2 Expression | 50, 100, 200 µg/mL | Dose-dependent reduction (p < 0.01) |

Table 2: Antioxidant Effects of this compound

| Parameter | Model System | Concentration of CCGA | Effect | Reference |

| GSH/GSSG Ratio | LPS-induced RAW 264.7 cells | Not specified | Significantly increased | |

| SOD Activity | LPS-induced RAW 264.7 cells | Not specified | Significantly increased | |

| MDA Level | LPS-induced RAW 264.7 cells | Not specified | Reduced | |

| MDA Level | Diabetic rats | Low, mid, high doses | Dose-dependent reduction | |

| GSH Level | Diabetic rats | Low, mid, high doses | Dose-dependent increase | |

| GPX4 Activity | Diabetic rats | Low, mid, high doses | Dose-dependent increase |

Table 3: Effects of this compound on a Diabetic Rat Model

| Parameter | Treatment | Effect | Reference |

| Blood Glucose | CCGA (low, mid, high doses) | Dose-dependent reduction after 1 and 2 weeks | |

| Iron Content (Pancreas) | CCGA (low, mid, high doses) | Dose-dependent reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

4.1.1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 to 2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 16 to 24 hours.

-

4.1.2. Nitric Oxide (NO) Production Assay:

-

The concentration of nitrite in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Collect 50 µL of supernatant from each well and mix with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

After a short incubation period at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

4.1.3. Cytokine Measurement (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis:

-

Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-IKK, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification, with a loading control like β-actin or GAPDH for normalization.

-

4.1.5. Quantitative Real-Time PCR (qRT-PCR):

-

Objective: To measure the mRNA expression levels of inflammatory mediators.

-

Protocol:

-

Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

-

In Vivo Diabetic Model and Ferroptosis Assessment

4.2.1. Animal Model:

-

Animals: Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg is used to induce diabetes. Blood glucose levels are monitored to confirm the diabetic model.

4.2.2. Treatment:

-

Diabetic rats are treated with different doses of this compound (low, mid, and high) via oral gavage for a specified period (e.g., two weeks).

4.2.3. Assessment of Antioxidant Status and Ferroptosis:

-

Sample Collection: Blood and pancreas tissue are collected at the end of the treatment period.

-

Biochemical Assays:

-

Malondialdehyde (MDA), glutathione (GSH), and oxidized glutathione (GSSG) levels in pancreatic tissue are measured using commercially available kits.

-

Glutathione peroxidase 4 (GPX4) activity is also determined using a specific kit.

-

-

Histology:

-

Pancreatic tissue is fixed, embedded in paraffin, and sectioned.

-

Hematoxylin and eosin (H&E) staining is performed to observe the general morphology of the pancreas.

-

Aldehyde fuchsin staining can be used to examine islet cells.

-

Perls' Prussian blue staining is used to detect iron content in the tissue, a key indicator of ferroptosis.

-

-

Western Blot and qRT-PCR:

-

Protein and mRNA levels of key markers of ferroptosis, such as GPX4, and components of the cystine/glutamate transporter system (xCT), can be analyzed in pancreatic tissue as described in the in vitro protocol.

-

Conclusion

This compound demonstrates significant pharmacological potential, primarily driven by its potent anti-inflammatory and antioxidant activities. Its ability to modulate critical signaling pathways such as NF-κB, MAPK, and Nrf2 highlights its multifaceted mechanism of action. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising natural compound. Future research should focus on elucidating its efficacy and safety in more complex preclinical and clinical models to translate these promising findings into tangible therapeutic applications.

References

- 1. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorogenic acid attenuates cardiac hypertrophy via up‐regulating Sphingosine‐1‐phosphate receptor1 to inhibit endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Chlorogenic Acid Alleviates LPS-Induced Inflammation and Oxidative Stress by Modulating CD36/AMPK/PGC-1α in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]

Cryptochlorogenic Acid: A Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochlorogenic acid, systematically known as 4-O-caffeoylquinic acid (4-CQA), is a positional isomer of the more widely known chlorogenic acid (5-CQA). It is a phenolic compound synthesized via the phenylpropanoid pathway and functions as a crucial secondary metabolite in a diverse range of plant species.[1][2] As a member of the caffeoylquinic acid (CQA) family, this compound plays a significant role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses.[3][4] Its inherent antioxidant and anti-inflammatory properties have also made it a compound of interest for pharmaceutical and nutraceutical applications.[5] This guide provides a comprehensive technical overview of the biosynthesis, physiological roles, and analytical methodologies related to this compound.

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway, a complex network responsible for producing a vast array of secondary metabolites. The biosynthesis is a multi-step process involving several key enzymes. While multiple pathways for CQA synthesis have been proposed, a central route involves the esterification of quinic acid with caffeoyl-CoA.

The primary steps leading to the formation of this compound are:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine by phenylalanine ammonia-lyase (PAL) , a rate-limiting enzyme in this pathway.

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-coumarate-CoA ligase (4CL) , forming p-coumaroyl-CoA.

-

Formation of p-Coumaroyl-Quinic Acid: In one of the key branching points, hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) catalyzes the esterification of p-coumaroyl-CoA with quinic acid to form p-coumaroyl-quinic acid.

-

Hydroxylation to Caffeoylquinic Acids: Finally, p-coumarate 3'-hydroxylase (C3'H) hydroxylates p-coumaroyl-quinic acid at the 3' position of the aromatic ring. Depending on the initial esterification position, this step can yield different CQA isomers, including this compound (4-CQA).

An alternative route involves the synthesis of caffeoyl-CoA first, followed by its esterification to quinic acid by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) . The regulation of these enzymes and pathways determines the specific isomer profile, including the accumulation of this compound, within a plant.

Physiological Role in Plants

This compound, along with other CQAs, is integral to a plant's ability to adapt and respond to its environment. Its functions are multifaceted, stemming largely from its chemical structure, which allows it to act as a potent antioxidant and a signaling molecule.

-

Defense Against Herbivores: Chlorogenic acids have been proven to be effective anti-herbivore defense molecules. Their accumulation in plant tissues can deter feeding by a wide range of insect herbivores, acting as a growth deterrent. The biosynthesis of CQAs is often induced at both the metabolite and transcript level in response to herbivory.

-

Response to Pathogens: As a phytoalexin, this compound concentrations can increase upon pathogen attack. It contributes to disease resistance through its antimicrobial properties and by acting as a precursor for lignin synthesis, which reinforces cell walls to block pathogen ingress.

-

Abiotic Stress Tolerance: The accumulation of CQAs is a common plant response to various abiotic stresses, including high light (UV radiation), cold, and drought. By scavenging reactive oxygen species (ROS) generated during stress, this compound helps mitigate oxidative damage to cellular components.

-

Allelopathy: Phenolic compounds, including this compound, can be released into the soil, where they can influence the growth and development of neighboring plants, a phenomenon known as allelopathy.

Quantitative Data

The concentration of this compound varies significantly among plant species, tissues, and developmental stages, and is heavily influenced by environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Species | Tissue/Organ | Condition | This compound Concentration | Reference |

| Morus alba (Mulberry) | Leaves | Normal | 1.81 - 2.63 mg/g dry weight | |

| Prunus mume | Flowers | Normal | Not explicitly separated, but present | |

| Prunus mume | Branches | Normal | Not explicitly separated, but present | |

| Prunus mume | Leaves | Normal | Not explicitly separated, but present | |

| Moringa oleifera | Leaves | Normal (Average of 12 locations) | 0.0473 % dry weight (0.473 mg/g) | |

| Coffea canephora (Coffee) | Leaves | Post-harvest drying (30 days) | Increased accumulation observed | |

| Rosmarinus officinalis (Rosemary) | Leaves | Post-harvest drying (30 days) | Increased accumulation observed |

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols.

Protocol 1: Extraction and Quantification by HPLC-DAD

This protocol provides a general method for the extraction of this compound from plant tissues and its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

1. Sample Preparation: a. Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity. b. Lyophilize (freeze-dry) the material to a constant weight and then grind into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. c. Store the dried powder at -80°C in an airtight container until extraction.

2. Extraction: a. Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube. b. Add 1.0 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). The use of solvents with varying polarities can be optimized for specific plant matrices. c. Vortex the mixture vigorously for 1 minute. d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled. g. Filter the final supernatant through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.

3. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD. b. Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used. c. Mobile Phase:

- Solvent A: 0.1% Formic Acid or 0.2% Phosphoric Acid in Water.

- Solvent B: Acetonitrile or Methanol. d. Gradient Elution: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; followed by re-equilibration. The gradient should be optimized to achieve baseline separation of CQA isomers. e. Flow Rate: 0.8 - 1.2 mL/min. f. Column Temperature: 30°C. g. Injection Volume: 10 µL. h. Detection: Monitor at a wavelength of ~324-330 nm, which is near the absorbance maximum for caffeoylquinic acids. i. Quantification: Prepare a calibration curve using a certified standard of this compound (4-CQA) at several concentrations. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Calculate the concentration based on the peak area and the linear regression equation from the calibration curve.

// Nodes

Sample [label="1. Plant Sample\n(Freeze-dried, Ground)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="2. Solvent Extraction\n(e.g., 80% Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sonicate [label="3. Sonication / Homogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="4. Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Filter [label="5. Filtration (0.22 µm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

HPLC [label="6. HPLC-DAD Injection", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Chrom [label="7. Chromatogram Generation", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

Quant [label="8. Peak Identification & Quantification\n(vs. Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Extract;

Extract -> Sonicate;

Sonicate -> Centrifuge;

Centrifuge -> Filter;

Filter -> HPLC;

HPLC -> Chrom;

Chrom -> Quant;

}

General workflow for extraction and HPLC analysis of this compound.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the antioxidant capacity of a plant extract containing this compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

a. DPPH Solution: Prepare a ~60 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark and freshly prepare it.

b. Sample/Standard Solutions: Prepare a stock solution of the plant extract (from Protocol 1, before filtration, dried and redissolved) in methanol. Create a series of dilutions from this stock. Similarly, prepare a dilution series of a positive control, such as Trolox or ascorbic acid, and a pure this compound standard.

2. Assay Procedure (96-well plate format):

a. To each well of a 96-well microplate, add 100 µL of the prepared DPPH solution.

b. Add 100 µL of the sample dilutions, standard dilutions, or methanol (for the blank/control) to the respective wells.

c. Mix gently and incubate the plate in the dark at room temperature for30 minutes.

d. Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation:

a. Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:

* % Inhibition = [(A_control - A_sample) / A_control] x 100

* Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample/standard.

b. Plot the % Inhibition against the concentration of the extract/standard.

c. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Conclusion

This compound is a vital plant secondary metabolite with indispensable roles in plant defense and stress adaptation. Its synthesis via the phenylpropanoid pathway is tightly regulated, leading to its accumulation in various plant tissues where it functions as a potent antioxidant, antimicrobial agent, and herbivore deterrent. The established analytical protocols, particularly HPLC-based methods, allow for its precise quantification, which is essential for quality control in medicinal plant research and the development of novel pharmaceuticals. Understanding the complex biosynthesis, physiological functions, and signaling pathways associated with this compound continues to be a significant area of research, with implications for crop improvement, natural product chemistry, and drug discovery.

References

- 1. Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids [mdpi.com]

- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates LPS-induced inflammatory response and oxidative stress via upregulation of the Nrf2/HO-1 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryptochlorogenic Acid: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptochlorogenic acid, systematically known as 4-O-caffeoylquinic acid (4-CQA), is a significant isomer of chlorogenic acid with a rich history of discovery and a growing body of research highlighting its therapeutic potential. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of experimental protocols for its isolation and characterization, a compilation of quantitative data, and an overview of its modulation of key signaling pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader study of chlorogenic acids, a family of esters formed between quinic acid and certain trans-cinnamic acids. The initial discovery of what was broadly termed "chlorogenic acid" dates back to the 19th and early 20th centuries from coffee.[1][2] However, the existence of several isomers with distinct physicochemical properties became evident as analytical techniques advanced.

The trivial name "this compound" was first proposed in 1964 by Waiss and his colleagues.[1][3] This nomenclature arose from the need to differentiate it from its more abundant isomer, chlorogenic acid (5-O-caffeoylquinic acid or 5-CQA), and another isomer, neochlorogenic acid (3-O-caffeoylquinic acid or 3-CQA).[1] The work of Corse, Lundin, and Waiss in 1965 on the components of "isochlorogenic acid" further elucidated the complex nature of these isomers in natural products.

Early research in the mid-20th century relied on techniques like paper chromatography and column chromatography to separate these closely related compounds, paving the way for their individual characterization. The development of more sophisticated methods such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy has since allowed for precise identification and quantification of this compound in a wide array of plant species.

Data Presentation: Quantitative Analysis

This section summarizes quantitative data related to this compound, including its concentration in various plant sources from both historical and recent studies, as well as data on its biological activity.

Table 1: Concentration of this compound in Various Plant Materials (Historical Data)

| Plant Source | Plant Part | Method of Analysis | Concentration | Year of Study | Reference |

| Coffee (Coffea sp.) | Green Beans | Paper/Column Chromatography | Not specified | 1960s | Implied by the work of Waiss et al. |

| Various Plants | - | Paper Chromatography | Relative abundance noted | 1960s | General historical context |

Note: Specific quantitative data from the 1960s-1970s for this compound is scarce in readily available literature. Early studies often reported relative amounts or qualitative presence rather than precise concentrations.

Table 2: Concentration of this compound in Various Plant Materials (Recent Data)

| Plant Source | Plant Part | Method of Analysis | Concentration (mg/g dry weight unless specified) | Reference |

| Xanthium spinosum | Aerial Part | HPLC-ESI-MS/MS | 4.611 µg/mL (in extract) | |

| Coffea arabica | Green Beans | HPLC-ESI-MS/MS | 265.507 µg/mL (in extract) | |

| Chrysanthemum coronarium L. | Aerial Parts | HPLC | Isolated, not quantified in this study | |

| Korean Mountainous Vegetables (chwinamul) | Various | HPLC | Varies by species (part of total caffeoylquinic acids ranging from 20.25% to 38.35% of extract) | |

| Vallaris glabra | Leaves | HPLC | Higher than commercial source (Lonicera japonica flowers) |

Table 3: Biological Activity of this compound

| Activity | Assay | Model | Result (e.g., IC50, % inhibition) | Reference |

| Peroxynitrite Scavenging | - | in vitro | Part of potent effect of Ainsliaea acerifolia extract (IC50 1.49 ± 0.68 µg/mL) |

Experimental Protocols

The methodologies for isolating and characterizing this compound have evolved significantly over time. This section details both historical and modern experimental protocols.

Historical Methods (circa 1960s)

3.1.1. Extraction:

-

Plant Material: Dried and ground plant material (e.g., coffee beans).

-

Solvent Extraction: Sequential extraction with a non-polar solvent (e.g., petroleum ether) to remove lipids, followed by extraction with a polar solvent (e.g., aqueous ethanol or methanol) to isolate the chlorogenic acids.

3.1.2. Separation by Column Chromatography:

-

Stationary Phase: Silica gel or cellulose powder.

-

Mobile Phase: A solvent system of varying polarity, often a mixture of butanol, acetic acid, and water, was used to elute the compounds. Fractions were collected and analyzed for the presence of different isomers. Gel permeation chromatography on dextran gels was also employed for separation.

3.1.3. Analysis by Paper Chromatography:

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A developing solvent such as n-butanol/acetic acid/water (4:1:5 v/v/v).

-

Visualization: Spots were visualized under UV light or by spraying with a chromogenic agent (e.g., ferric chloride solution), which would produce a characteristic color. The position of the spot (Rf value) was used for identification by comparison with standards.

3.1.4. Characterization by UV-Vis Spectroscopy:

-

Procedure: The isolated fraction was dissolved in a suitable solvent (e.g., ethanol or water) and the absorbance spectrum was recorded.

-

Expected Spectrum: this compound exhibits characteristic absorption maxima in the UV region, typically around 325 nm, which is characteristic of the caffeoyl moiety.

Modern Methods

3.2.1. Extraction (Accelerated Solvent Extraction - ASE):

-

Plant Material: Lyophilized and finely ground plant material.

-

Solvent: A mixture of ethanol and water (e.g., 70% ethanol).

-

Procedure: The sample is packed into an extraction cell and extracted under elevated temperature and pressure. This method is faster and more efficient than traditional solvent extraction.

3.2.2. Isolation and Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at multiple wavelengths, with 325 nm being optimal for chlorogenic acids.

-

Fraction Collection: The peak corresponding to this compound is collected for further analysis.

3.2.3. Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming the identity and structure.

-

NMR Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the position of the caffeoyl group on the quinic acid ring, by analyzing the chemical shifts and coupling constants of the protons and carbons.

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress, highlighting its potential as a therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and its inhibition by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression.

Caption: MAPK signaling pathway and its modulation by this compound.

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Caption: Nrf2 antioxidant pathway and its activation by this compound.

Representative Experimental Workflow

The following diagram illustrates a typical modern workflow for the isolation and identification of this compound from a plant source.

Caption: A modern experimental workflow for this compound isolation.

Conclusion

From its early distinction among the complex family of chlorogenic acids to its current status as a molecule of significant pharmacological interest, this compound has been the subject of evolving scientific inquiry. The advancement of analytical techniques has been pivotal in its precise identification, quantification, and the elucidation of its biological activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its potential for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further exploration into the promising applications of this natural compound.

References

Cryptochlorogenic acid content in different coffee bean varieties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of cryptochlorogenic acid (4-caffeoylquinic acid or 4-CQA) content in various coffee bean varieties. It is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and analytical workflows. This document synthesizes findings from multiple scientific studies to facilitate research and development in fields where chlorogenic acids are of interest.

Quantitative Analysis of this compound and Other Isomers

This compound is a significant isomer of chlorogenic acid (CGA) found in coffee beans. Its concentration, along with other CGAs, varies considerably between the two primary coffee species, Coffea arabica (Arabica) and Coffea canephora (Robusta), and is also influenced by the geographical origin and processing of the beans. Generally, Robusta coffee beans exhibit a higher total CGA content compared to Arabica beans.[1][2] The primary CGA isomer in green coffee beans is 5-caffeoylquinic acid (5-CQA), with this compound (4-CQA) and neochlorogenic acid (3-CQA) also being prominent.[3]

The following tables summarize the quantitative data on this compound and other major chlorogenic acid isomers in green coffee beans from various studies.

Table 1: Content of Caffeoylquinic Acid (CQA) Isomers in Coffea arabica Varieties

| Geographical Origin | Cultivar/Variety | 3-CQA (% dry matter) | 4-CQA (% dry matter) | 5-CQA (% dry matter) | Total CQAs (% dry matter) | Reference |

| Colombia | Caturra & various lines | 0.13 - 0.30 | 0.28 - 0.45 | 2.67 - 3.50 | 3.27 - 4.25 | [4] |

| Brazil | Not Specified | - | - | - | 4.0 - 8.4 | [2] |

| Ethiopia | Not Specified | - | - | - | 4.08 (in brew) | |

| India | Not Specified | - | - | - | 1.48 (in brew) | |

| Kenya | Not Specified | Higher than American | Higher than American | Higher than American | 6.0 - 7.0 |

Table 2: Content of Caffeoylquinic Acid (CQA) Isomers in Coffea canephora (Robusta) Varieties

| Geographical Origin | Cultivar/Variety | 3-CQA (mg/g) | 4-CQA (mg/g) | 5-CQA (mg/g) | Total CQAs (mg/g) | Reference |

| Various | Not Specified | - | - | - | 20.43 ± 5.49 | |

| Not Specified | Not Specified | - | - | - | 7.0 - 14.4 (% dry matter) |

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound in coffee beans, based on established protocols in the scientific literature.

Sample Preparation and Extraction

-

Grinding: Green coffee beans are first ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: A precisely weighed amount of the coffee powder (e.g., 2 grams) is mixed with an extraction solvent. Commonly used solvents include aqueous solutions of ethanol, methanol, or isopropanol, as well as hot water. For instance, a mixture of isopropanol and water can be used.

-

Extraction Process: The mixture is then subjected to an extraction technique. This can involve maceration, where the powder is soaked in the solvent, or more continuous methods like Soxhlet extraction. Heating the mixture (e.g., at 80°C) for a defined period (e.g., 50 minutes) with agitation can enhance extraction efficiency.

-

Filtration and Centrifugation: The resulting extract is filtered to remove solid particles. The filtrate may then be centrifuged to further clarify the solution.

-

Solvent Evaporation: The solvent is removed from the filtrate, often using a rotary evaporator at a controlled temperature (e.g., 50°C), to concentrate the chlorogenic acid-rich extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is used for the analysis.

-

Chromatographic Column: A reverse-phase C18 column is commonly employed for the separation of chlorogenic acid isomers.

-

Mobile Phase: The mobile phase typically consists of a gradient of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic component (e.g., acetonitrile or methanol). For example, a mobile phase of 0.1% formic acid in water and acetonitrile can be used.

-

Detection: The eluting compounds are monitored at a specific wavelength, typically around 325 nm, which is the maximum absorbance for caffeoylquinic acids.

-